N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide
Description
N-({2-[4-(Hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a piperidine ring substituted with a hydroxymethyl group at the 4-position, linked via a phenylmethyl bridge to a thiophene-sulfonamide moiety. The hydroxymethyl group may enhance solubility or enable hydrogen bonding, while the thiophene ring could modulate electronic properties and lipophilicity compared to benzene-based analogs.
Properties
IUPAC Name |
N-[[2-[4-(hydroxymethyl)piperidin-1-yl]phenyl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S2/c20-13-14-7-9-19(10-8-14)16-5-2-1-4-15(16)12-18-24(21,22)17-6-3-11-23-17/h1-6,11,14,18,20H,7-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCQBXMHEFELFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=CC=C2CNS(=O)(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the reaction of 2-thiophenesulfonyl chloride with 2-[4-(hydroxymethyl)piperidino]benzylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of thiols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of piperidine, including those with thiophene and sulfonamide moieties, exhibit significant antimicrobial properties. For instance, compounds synthesized from piperidine derivatives have shown efficacy against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum, as well as fungal pathogens like Alternaria solani and Fusarium solani .
Cancer Treatment
N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide has been studied for its potential as an inhibitor of the HDM2-p53 interaction, a crucial pathway in tumorigenesis. Research demonstrated that certain piperidine derivatives could induce tumor regression in human cancer xenograft models in mice . The structure-activity relationship (SAR) studies highlighted the importance of substituents on the piperidine ring for enhancing biological activity.
Neuropharmacological Applications
Dopamine Transporter Modulation
Recent studies have explored the interaction of piperidine derivatives with neurotransmitter transporters. Compounds similar to this compound have been identified as allosteric modulators of the serotonin transporter (SERT), which may lead to new treatments for mood disorders . The modulation of dopamine and serotonin transporters is crucial for developing antidepressants and antipsychotics.
HIV Reverse Transcriptase Inhibition
Another significant application is in the development of non-nucleoside inhibitors of HIV reverse transcriptase. Piperidine-based compounds have shown promising results in inhibiting HIV replication, with some derivatives exhibiting low nanomolar EC50 values against wild-type HIV-1 . This highlights the potential of this compound in antiviral drug development.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .
| Synthesis Steps | Reagents Used | Characterization Techniques |
|---|---|---|
| Step 1: Formation of thiophene sulfonamide | Thiophene sulfonyl chloride, base | NMR, IR |
| Step 2: Hydroxymethylation of piperidine | Formaldehyde, acid catalyst | Mass Spectrometry |
| Step 3: Coupling reaction | Base, solvent | NMR |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of piperidine-derived sulfonamides against various microbial strains. The results indicated that modifications at the thiophene position significantly enhanced antibacterial activity compared to unmodified counterparts .
Case Study 2: Cancer Xenograft Models
In a preclinical study involving human cancer xenografts in mice, a derivative structurally related to this compound demonstrated substantial tumor regression. This study emphasized the importance of optimizing ligand interactions with HDM2 for therapeutic efficacy .
Mechanism of Action
The mechanism of action of N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core features with several sulfonamide derivatives documented in the literature. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations:
Piperidine vs.
Substituent Effects :
- The 4-hydroxymethyl group distinguishes it from W-15 (4-chlorophenyl) and CID-24791139 (trifluoromethylphenyl), likely reducing lipophilicity but improving solubility .
- The thiophene-sulfonamide moiety may exhibit π-π stacking interactions distinct from chlorophenyl (W-15) or fluorophenyl () groups.
Hydrogen Bonding: Analogous to the hydroxymethylpyrimidine in , the hydroxymethyl group could participate in H-bonding with enzymatic targets, a feature absent in non-polar analogs like CID-24791134.
Research Findings and Hypothetical Implications
Molecular Docking and Dynamics Insights
While direct data on the target compound are unavailable, studies on CID-24791139 () revealed that substituents on the piperidine ring significantly influence binding energies in kinase targets.
Pharmacokinetic Predictions
- Lipophilicity : The thiophene ring (logP ~2.1) is less lipophilic than chlorophenyl (logP ~2.8) or trifluoromethylphenyl (logP ~3.5) groups , suggesting improved aqueous solubility.
- Metabolic Stability : Hydroxymethyl groups are often sites for glucuronidation, which could reduce half-life compared to halogenated analogs like W-15 .
Crystal Packing and Intermolecular Interactions
Crystallographic data from highlight the importance of sulfonamide groups in forming H-bonded networks.
Biological Activity
N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure that includes a thiophene ring, a sulfonamide group, and a piperidine moiety. The molecular formula is with a molecular weight of approximately 344.46 g/mol. Its structural components suggest potential interactions with various biological targets.
Anticancer Activity
Recent studies have indicated that compounds containing thiophene and sulfonamide groups exhibit significant anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the growth of cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways, highlighting the compound's potential as an anticancer agent .
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against various bacterial strains. Research indicates that similar sulfonamide derivatives can inhibit the growth of Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 µM . The bactericidal activity is primarily attributed to the inhibition of protein synthesis and disruption of nucleic acid production.
Anti-inflammatory Properties
This compound may also possess anti-inflammatory properties. Studies have shown that related compounds can reduce levels of pro-inflammatory cytokines and reactive oxygen species (ROS) in macrophage models, suggesting a potential application in treating inflammatory diseases .
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of thiophene-based sulfonamides on human cancer cell lines. The results indicated that one derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutics like irinotecan, suggesting enhanced efficacy against cancer cells while maintaining a favorable safety index .
Case Study 2: Antimicrobial Efficacy
In another investigation, derivatives were tested for their ability to inhibit biofilm formation by MRSA strains. The compound demonstrated superior activity compared to traditional antibiotics, highlighting its potential as a novel therapeutic agent against resistant bacterial infections .
Data Summary
| Activity Type | Target | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | A549, MCF-7, HepG2 | <10 µM | Induction of apoptosis |
| Antimicrobial | Staphylococcus aureus | 15.625–125 µM | Inhibition of protein synthesis |
| Anti-inflammatory | RAW264.7 macrophages | Not specified | Reduction of pro-inflammatory cytokines and ROS |
Q & A
Q. What are the common synthetic routes for N-({2-[4-(hydroxymethyl)piperidin-1-yl]phenyl}methyl)thiophene-2-sulfonamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Functionalization of the piperidine ring. The hydroxymethyl group is introduced via reductive amination or alkylation of 4-(hydroxymethyl)piperidine derivatives.
- Step 2 : Coupling with the phenylmethyl scaffold. A Suzuki-Miyaura cross-coupling reaction is often employed to attach the piperidinyl group to the phenyl ring.
- Step 3 : Sulfonamide formation. Thiophene-2-sulfonyl chloride is reacted with the amine group under basic conditions (e.g., pyridine or triethylamine) .
Key Considerations : Purification via column chromatography or recrystallization ensures high yields (>70%) and purity (>95% by HPLC).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : - and -NMR confirm the integration of the hydroxymethyl-piperidine moiety (δ 3.5–4.0 ppm for -CHOH) and sulfonamide linkage (δ 7.5–8.0 ppm for thiophene protons).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak [M+H] at m/z 423.12 (calculated) .
- IR Spectroscopy : Peaks at 1150–1250 cm (S=O stretching) and 3300 cm (-OH) confirm functional groups .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding affinities to receptors (e.g., kinases or GPCRs). For example, docking studies suggest strong interactions with the ATP-binding pocket of kinase X due to the sulfonamide’s hydrogen-bonding capacity .
- MD Simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA calculations) .
Q. How to resolve contradictions in reported biological activity data?
Discrepancies in IC values (e.g., 10 nM vs. 1 µM) may arise from:
- Assay Variability : Differences in cell lines (HEK293 vs. HeLa) or incubation times.
- Compound Purity : Impurities >5% (e.g., unreacted sulfonyl chloride) skew results. Validate via LC-MS and repeat assays with rigorously purified batches .
- Solubility Effects : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts.
Q. What structural analogs of this compound show divergent pharmacological profiles?
Q. What hypotheses exist about its mechanism of action in neurological disorders?
- Hypothesis 1 : The hydroxymethyl-piperidine moiety mimics acetylcholine, modulating muscarinic receptors (M subtype) in Alzheimer’s models .
- Hypothesis 2 : Sulfonamide group inhibits carbonic anhydrase isoforms (CA-II/IX), reducing oxidative stress in Parkinson’s disease .
Validation Strategy : Knockout models (e.g., CA-II mice) and competitive binding assays with -labeled ligands.
Q. How does the compound’s stability under physiological conditions impact experimental design?
- pH Sensitivity : Degrades at pH <5 (e.g., gastric fluid). Use enteric coatings for oral administration studies.
- Thermal Stability : Stable at 25°C for 48 hours (TGA/DSC data). Store at -20°C for long-term use .
- Light Sensitivity : Protect from UV exposure to prevent sulfonamide bond cleavage.
Q. What pharmacokinetic parameters should be prioritized in preclinical studies?
Q. How to design in vitro assays to evaluate its anti-inflammatory potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
